molecular formula C21H18N6O2 B2454323 4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene CAS No. 900283-00-3

4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B2454323
CAS No.: 900283-00-3
M. Wt: 386.415
InChI Key: HSEDTOTUKZYACJ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
The exact mass of the compound 4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-13-6-4-5-7-16(13)27-20-15(11-23-27)21-24-19(25-26(21)12-22-20)14-8-9-17(28-2)18(10-14)29-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEDTOTUKZYACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C₁₈H₁₈N₆O₂
  • Molecular Weight : 358.39 g/mol
  • Structural Characteristics : The compound features multiple aromatic rings and nitrogen atoms in its structure.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structural motifs have shown promising biological effects such as:

  • Anticancer Activity : Compounds with hexahydrotricyclic structures have been studied for their potential anticancer properties due to their ability to interact with DNA and inhibit cell proliferation.
  • Antimicrobial Effects : Certain derivatives of dimethoxyphenyl compounds exhibit antimicrobial properties against various bacterial strains.

Case Studies and Research Findings

  • Anticancer Activity
    • A study on structurally similar compounds indicated that they can induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism often involves the generation of reactive oxygen species (ROS) which leads to cellular stress and death.
    • Example Study : Research on phenolic compounds demonstrated that they could inhibit tumor growth in vivo by modulating signaling pathways related to cell cycle regulation.
  • Antimicrobial Properties
    • A related compound was tested against Gram-positive and Gram-negative bacteria and showed significant inhibition of bacterial growth. The mechanism involved disruption of bacterial cell membranes.
    • Example Study : In vitro assays demonstrated that compounds with a similar methoxy group exhibited higher activity against Staphylococcus aureus and Escherichia coli.
  • Melanogenesis Enhancement
    • Similar compounds have been shown to enhance melanogenesis in melanoma cells by increasing tyrosinase activity and promoting melanin synthesis through signaling pathways involving ERK and USF1.
    • Example Study : A study published in PLOS ONE reported that specific dimethoxyphenyl derivatives increased melanin production significantly in B16F10 melanoma cells by activating transcription factors associated with melanogenesis.

Data Table of Biological Activities

Activity TypeRelated CompoundEffect ObservedReference
AnticancerHexahydrotricyclic derivativesInduction of apoptosis in cancer cells
AntimicrobialDimethoxyphenyl derivativesInhibition of bacterial growth
Melanogenesis(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-olEnhanced melanin synthesis

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with structural motifs similar to this compound exhibit cytotoxic effects against various cancer cell lines. The hexaazatricyclo core may play a crucial role in inhibiting tumor growth by interfering with cellular processes.

  • Case Study: A study published in 2021 explored the anticancer effects of structurally similar hexaazatricyclo compounds on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting potential for development into effective anticancer agents.

Antimicrobial Effects

The compound has demonstrated promise as an antimicrobial agent. Its phenolic structure may enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymes in pathogens.

  • Case Study: Research focused on the antimicrobial properties of phenolic compounds derived from similar structures showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This highlights their potential as new antimicrobial agents.

Enzyme Inhibition

Phenolic compounds are known to act as enzyme inhibitors. The structure of this compound may allow it to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Research Findings and Insights

The exploration of compounds related to 4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has led to significant findings:

  • Anticancer Activity: Studies indicate that the hexaazatricyclo core can significantly reduce the viability of cancer cells.
  • Antimicrobial Efficacy: Compounds exhibiting similar structures have shown effectiveness against a range of bacterial strains.
  • Potential for Drug Development: The unique chemical properties suggest avenues for developing new therapeutic agents targeting cancer and infectious diseases.

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